

Application Notes and Protocols for Ponazuril-d3 Analysis in Tissue

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Compound of Interest

Compound Name: Ponazuril-d3

Cat. No.: B15142460

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Introduction

Ponazuril, a triazine-based compound, is a widely used anticoccidial agent in veterinary medicine. Its deuterated analogue, **Ponazuril-d3**, serves as an excellent internal standard for quantitative analysis in complex biological matrices like animal tissues. Accurate and reliable determination of **Ponazuril-d3** is crucial for pharmacokinetic, residue, and drug metabolism studies. This document provides detailed application notes and protocols for the sample preparation and analysis of **Ponazuril-d3** in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established techniques for related compounds and are intended to provide a robust starting point for method development and validation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of triazine coccidiostats in tissue, providing a reference for expected performance of the described methods.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Related Analytes in Tissue

Analyte	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Reference
Diclazuril	Poultry Meat	0.5 (Decision Limit)	-	[1]
Toltrazuril & Metabolites	Chicken Tissues	10 - 37.5	-	[2]
Diclazuril & Toltrazuril	Chicken Muscle	0.3	1	[3]

Table 2: Recovery Rates for Related Analytes in Tissue and Plasma

Analyte	Matrix	Recovery (%)	Method	Reference
Diclazuril	Chicken Muscle	90.3 - 120.4	MSPD	[2]
Ponazuril	Feline Plasma	99	LLE	[4]
Diclazuril (IS)	Feline Plasma	94	LLE	[4]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of Ponazuril-d3 from Tissue

This protocol utilizes the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach, which is a streamlined method for the extraction of a wide range of analytes from complex matrices.

1. Materials and Reagents

- **Ponazuril-d3** certified reference standard
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid, LC-MS grade

- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) tubes containing MgSO_4 and primary secondary amine (PSA) sorbent
- Homogenizer (e.g., bead beater, rotor-stator)
- Centrifuge capable of 4000 x g
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)
- LC-MS/MS system

2. Sample Homogenization

- Weigh 2 ± 0.1 g of thawed tissue sample into a 50 mL polypropylene centrifuge tube.
- Add 8 mL of water and homogenize for 1-2 minutes until a uniform consistency is achieved.

3. Extraction

- To the homogenized tissue, add 10 mL of acetonitrile.
- Add the QuEChERS salt packet containing 4 g MgSO_4 and 1 g NaCl .
- Cap the tube tightly and vortex vigorously for 1 minute.
- Centrifuge at 4000 x g for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO_4 and 50 mg PSA.
- Vortex for 30 seconds.

- Centrifuge at 4000 x g for 5 minutes.

5. Final Preparation and Analysis

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex to dissolve the residue.
- Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
- Inject into the LC-MS/MS system.

Protocol 2: Protein Precipitation and Liquid-Liquid Extraction (LLE) of Ponazuril-d3 from Tissue

This protocol is a classic approach for analyte extraction from biological matrices, involving protein precipitation followed by liquid-liquid extraction to isolate the analyte of interest.

1. Materials and Reagents

- **Ponazuril-d3** certified reference standard
- Acetonitrile (ACN), HPLC grade
- Ethyl acetate, HPLC grade
- Water, HPLC grade
- Formic acid, LC-MS grade
- Homogenizer
- Centrifuge capable of 10,000 x g

- Vortex mixer
- Evaporator
- LC-MS/MS system

2. Sample Homogenization

- Weigh 1 ± 0.1 g of thawed tissue sample into a 15 mL polypropylene centrifuge tube.
- Add 3 mL of water and homogenize until a uniform slurry is formed.

3. Protein Precipitation

- Add 5 mL of acetonitrile to the homogenized tissue.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.

4. Liquid-Liquid Extraction (LLE)

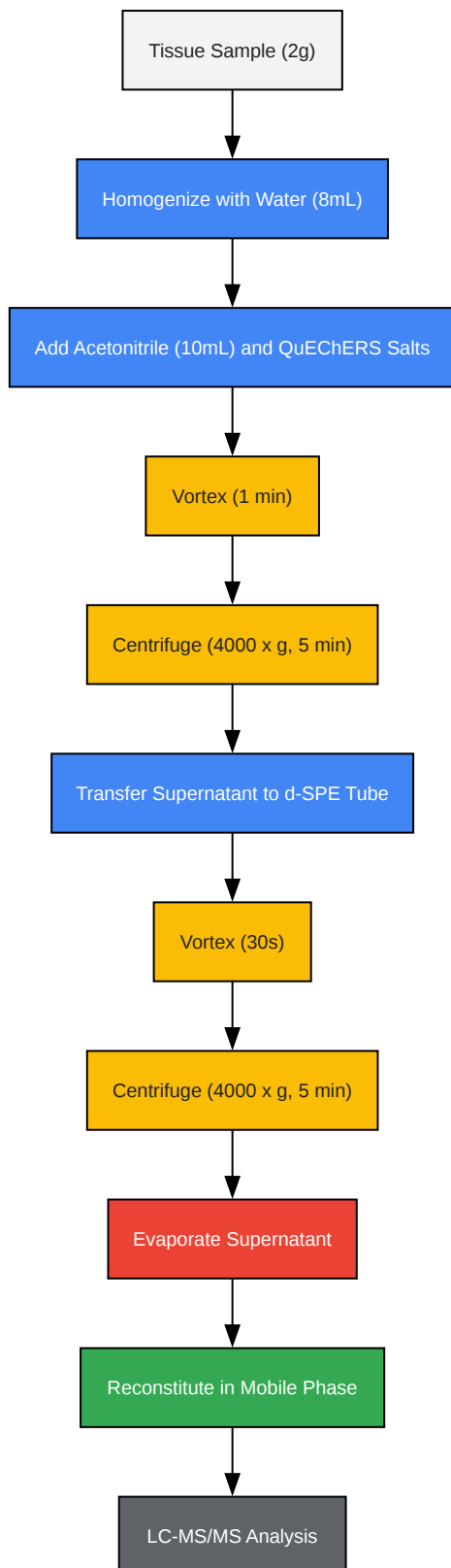
- Transfer the supernatant to a new 15 mL tube.
- Add 5 mL of ethyl acetate.
- Vortex for 2 minutes to facilitate the extraction of **Ponazuril-d3** into the organic phase.
- Centrifuge at 4000 x g for 5 minutes to separate the layers.

5. Final Preparation and Analysis

- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of mobile phase.
- Vortex and filter the sample before injection into the LC-MS/MS system.

Visualizations

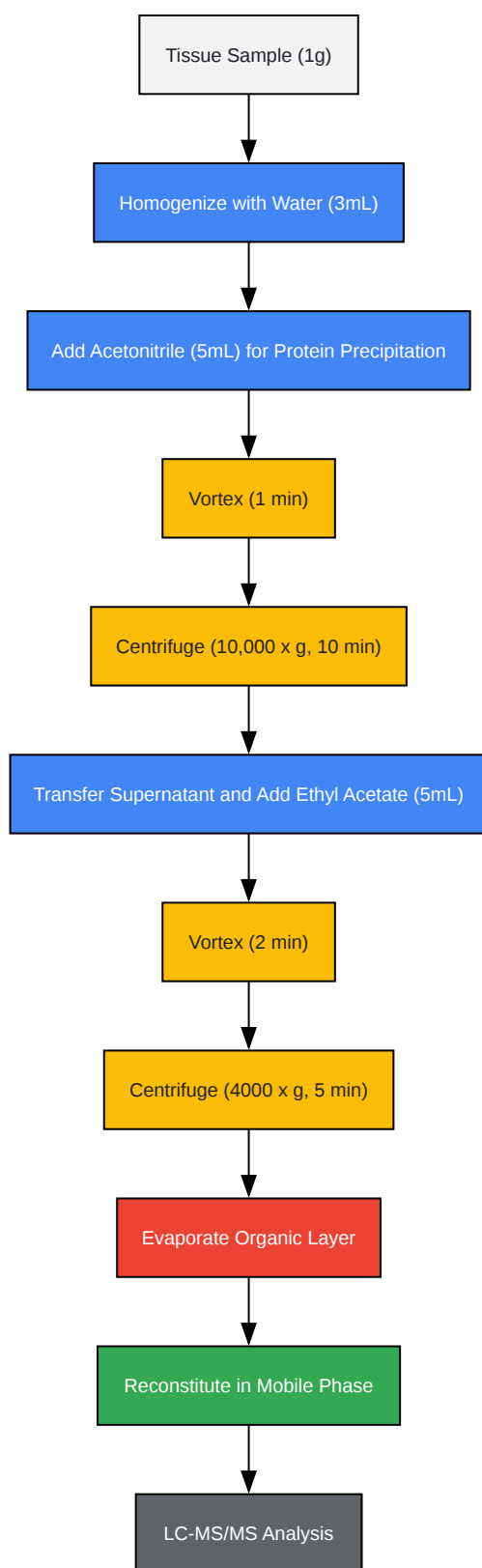
Experimental Workflow: QuEChERS Method



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Caption: QuEChERS-based sample preparation workflow for **Ponazuril-d3** analysis in tissue.

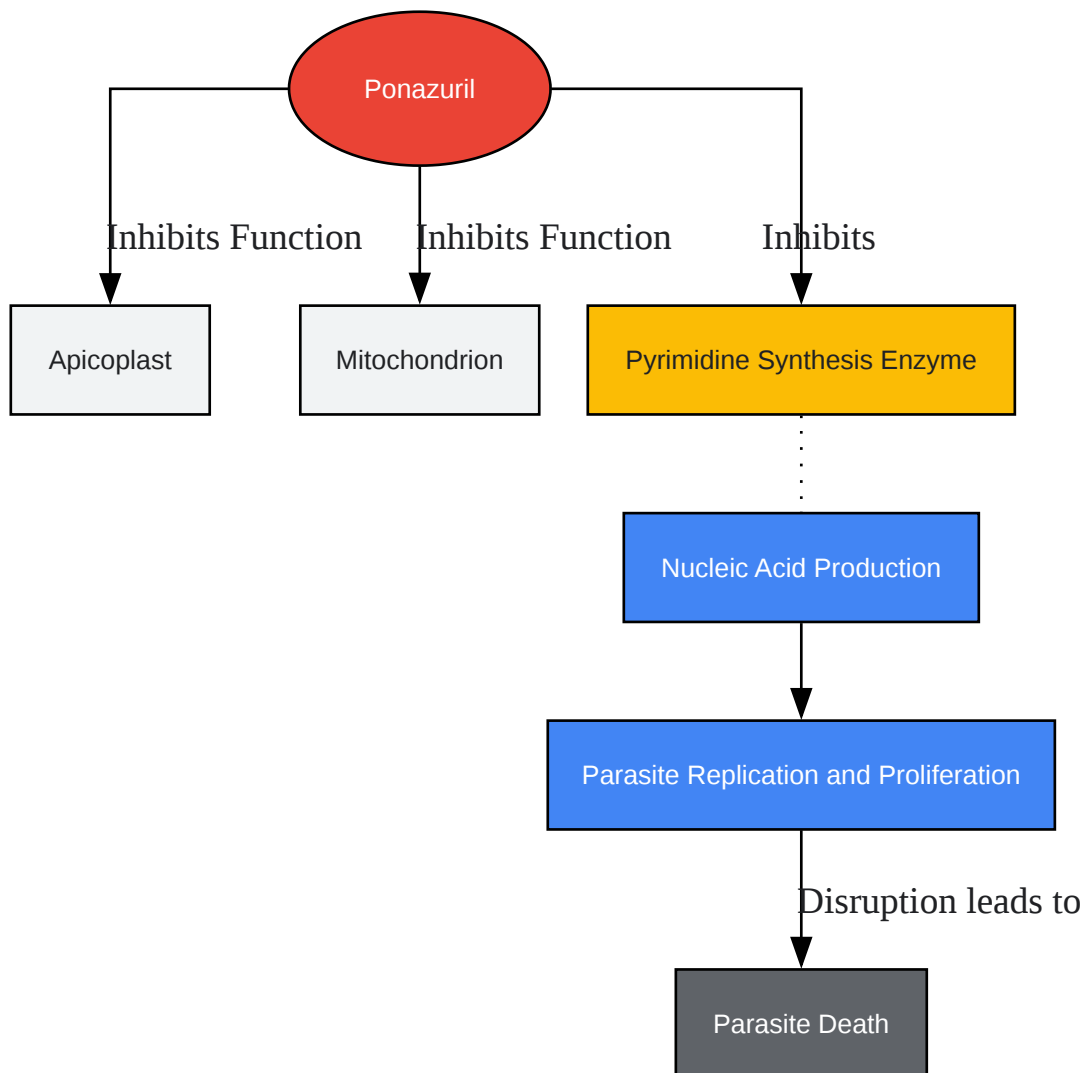
Experimental Workflow: Protein Precipitation and LLE



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Caption: Protein precipitation and LLE workflow for **Ponazuril-d3** analysis in tissue.

Conceptual Signaling Pathway: Mechanism of Action of Ponazuril



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Caption: Conceptual mechanism of action of Ponazuril in apicomplexan parasites.[4][5]

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